molecular formula C16H22N2O2 B4393252 N-(cyclohexylmethyl)-N'-(4-methylphenyl)ethanediamide

N-(cyclohexylmethyl)-N'-(4-methylphenyl)ethanediamide

Cat. No. B4393252
M. Wt: 274.36 g/mol
InChI Key: TUZAOAVKTHPZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-N'-(4-methylphenyl)ethanediamide, commonly known as CMEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMEA is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.

Mechanism of Action

The mechanism of action of CMEA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the GABA(A) receptor, a receptor that is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
CMEA has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce pain and inflammation in animal models. In addition, it has been shown to have anticonvulsant properties and to reduce the frequency and severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

CMEA has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. It is also soluble in organic solvents, which makes it easy to use in various experiments. However, CMEA has some limitations for lab experiments. It is toxic in high doses, and its effects on humans are not fully understood. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of CMEA. One direction is to study its potential use as a drug delivery system. Another direction is to study its potential use as an insecticide or fungicide in agriculture. In addition, further studies are needed to understand its mechanism of action and its effects on humans. Overall, CMEA is a promising compound that has the potential to have significant applications in various fields.

Scientific Research Applications

CMEA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, CMEA has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a drug delivery system. In agriculture, CMEA has been shown to have insecticidal and fungicidal properties. In materials science, CMEA has been studied for its potential use as a polymer additive.

properties

IUPAC Name

N-(cyclohexylmethyl)-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-7-9-14(10-8-12)18-16(20)15(19)17-11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZAOAVKTHPZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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